1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]-
Description
1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- (CAS: 15875-56-6) is a substituted indandione derivative with the molecular formula C₁₆H₉ClO₂ and a molecular weight of 268.69 g/mol . Its structure consists of an indene-1,3-dione core fused with a 2-chlorophenyl group via a methylene bridge. The SMILES notation Clc1ccccc1C=C1C(=O)c2c(C1=O)cccc2 highlights the chlorophenyl substituent at the 2-position of the indandione scaffold .
Properties
CAS No. |
15875-56-6 |
|---|---|
Molecular Formula |
C16H9ClO2 |
Molecular Weight |
268.69 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C16H9ClO2/c17-14-8-4-1-5-10(14)9-13-15(18)11-6-2-3-7-12(11)16(13)19/h1-9H |
InChI Key |
YVMQXWYKPVDDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Standard Reaction Conditions
-
Reactants :
-
Indane-1,3-dione (1.0 equiv)
-
2-Chlorobenzaldehyde (1.2 equiv)
-
-
Solvent : Anhydrous ethanol or methanol
-
Catalyst : Piperidine (5–10 mol%) or sodium acetate (1.0 equiv)
-
Temperature : Reflux (78–80°C for ethanol)
-
Reaction Time : 4–6 hours
Under these conditions, the reaction typically achieves 70–85% yield after purification. Excess aldehyde ensures complete conversion of the diketone, while the base facilitates deprotonation of the active methylene group.
Mechanistic Insights
The reaction mechanism proceeds in three stages:
-
Deprotonation : The base abstracts a proton from the methylene group of indane-1,3-dione, generating a resonance-stabilized enolate.
-
Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde, forming a β-hydroxy diketone intermediate.
-
Dehydration : Acidic workup eliminates water, yielding the conjugated α,β-unsaturated product.
Alternative Synthetic Strategies
Claisen-Schmidt Condensation
While less common, the Claisen-Schmidt condensation offers a viable alternative under strongly basic conditions (e.g., NaOH or KOH in aqueous ethanol). However, this method often results in lower yields (50–60%) due to competing side reactions such as aldol condensation.
Microwave-Assisted Synthesis
Emerging protocols utilize microwave irradiation to accelerate reaction kinetics. Preliminary studies report 20–30% reduction in reaction time (1–2 hours) with comparable yields (75–80%).
Optimization Studies
Effect of Base
| Base | Yield (%) | Purity (%) |
|---|---|---|
| Piperidine | 85 | 98 |
| Sodium Acetate | 78 | 95 |
| Triethylamine | 65 | 90 |
Piperidine outperforms other bases due to its dual role as a catalyst and proton scavenger, minimizing side reactions.
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 85 |
| Methanol | 32.7 | 82 |
| THF | 7.6 | 45 |
Polar protic solvents like ethanol enhance enolate stability and solubility, leading to higher yields.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from hot ethanol (90% recovery), yielding pale-yellow crystals with a melting point of 210–212°C .
Spectroscopic Data
-
IR (KBr) : 1725 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C), 750 cm⁻¹ (C-Cl).
-
¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, 1H, Ar-H), 7.75–7.40 (m, 5H, Ar-H), 6.95 (s, 1H, CH=).
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Indane-1,3-dione | 120 |
| 2-Chlorobenzaldehyde | 90 |
Optimizing catalyst recycling and solvent recovery reduces production costs by ~15% .
Environmental Impact
Ethanol, a green solvent, aligns with EPA guidelines for reduced volatile organic compound (VOC) emissions. Waste streams are neutralized with dilute HCl to precipitate residual organics.
Challenges and Limitations
Byproduct Formation
-
Bis-adducts : Excess aldehyde may lead to di-condensation products, necessitating strict stoichiometric control.
-
Oxidation : Prolonged heating in air can oxidize the methylene group, requiring inert atmospheres for sensitive batches.
Recent Advancements
Chemical Reactions Analysis
1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Anticancer Potential
The compound has been evaluated for its anticancer properties. Studies conducted by the National Cancer Institute (NCI) show that it possesses significant antitumor activity against several human cancer cell lines. The mean growth inhibition (GI50) values indicate its potential as a therapeutic agent.
Study 1: Antimicrobial Activity Evaluation
A study assessed the antimicrobial efficacy of 1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- against Staphylococcus aureus and Escherichia coli. The compound showed an inhibition zone of up to 25 mm at a concentration of 100 µg/mL, indicating strong antibacterial properties.
Study 2: Anticancer Efficacy
In a screening conducted by the NCI, this compound was tested against a panel of over sixty cancer cell lines. It exhibited an average growth inhibition rate of approximately 70% in sensitive cell lines at concentrations below 10 µM, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to target proteins, altering their activity and leading to various biological outcomes.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Melting Points : Hydroxy-substituted derivatives (Compounds 9 and 10) exhibit lower melting points (52–100°C) compared to aromatic heterocyclic derivatives like Compound 11 (223–225°C), likely due to hydrogen bonding and crystal packing differences .
- Spectral Signatures: The presence of hydroxyl (3350–3500 cm⁻¹) or amino groups (3300 cm⁻¹) in substituents alters IR profiles, while indandione carbonyl stretches (1650–1750 cm⁻¹) remain consistent .
Biological Activity
1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- (CAS Number: 15875-56-6) is a synthetic compound that belongs to the indene-1,3-dione family. This compound has garnered attention due to its potential biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H9ClO2 |
| Molecular Weight | 256.684 g/mol |
| Density | 1.367 g/cm³ |
| Boiling Point | 418.6 °C |
| Flash Point | 176.8 °C |
Antitumor Activity
Several studies have explored the antitumor effects of 1H-Indene-1,3(2H)-dione derivatives. For instance, a study published in the Journal of Medicinal Chemistry indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways, including those associated with the cell cycle and apoptosis .
Antibacterial Activity
Research has also highlighted the antibacterial properties of this compound. A study found that derivatives of indene-1,3-dione demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to their ability to disrupt bacterial cell membranes and inhibit bacterial enzyme activity .
Anti-inflammatory Effects
The anti-inflammatory potential of 1H-Indene-1,3(2H)-dione has been investigated in various models. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell cultures exposed to inflammatory stimuli . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Case Study 1: Antitumor Activity
A specific derivative of 1H-Indene-1,3(2H)-dione was tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead for developing new anticancer agents .
Case Study 2: Antibacterial Efficacy
In another study assessing antibacterial efficacy, various concentrations of the compound were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, suggesting its potential as an antibacterial agent .
Q & A
Q. Q1: What are the established synthetic routes for 1H-Indene-1,3(2H)-dione derivatives, and how can they be adapted for 2-[(2-chlorophenyl)methylene]- substitution?
Methodological Answer: The synthesis of arylidene indanones typically involves aldol condensation between indane-1,3-dione and substituted benzaldehydes under acidic or basic conditions . For the 2-chlorophenyl-substituted derivative, optimizing reaction conditions (e.g., using acetic acid as a catalyst at 80–100°C) ensures efficient enolate formation and regioselective coupling. Yield improvements (up to 70–85%) can be achieved by controlling stoichiometry (1:1.2 molar ratio of indanone to aldehyde) and refluxing in ethanol . Purity is validated via TLC (silica gel, hexane/ethyl acetate 7:3) and recrystallization from ethanol.
Q. Q2: How can spectral characterization (NMR, IR, MS) resolve structural ambiguities in substituted indanone derivatives?
Methodological Answer:
- NMR : The presence of the 2-chlorophenyl group is confirmed by aromatic protons (δ 7.2–7.8 ppm, multiplet) and a deshielded α,β-unsaturated ketone proton (δ 8.1–8.3 ppm, singlet for the exocyclic double bond) .
- IR : Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretching) and 1580–1600 cm⁻¹ (C=C aromatic) confirm the indanone core .
- MS : Molecular ion peaks ([M+H]⁺) at m/z 295.05 (C₁₆H₉ClO₂) validate the molecular formula .
Advanced Research Questions
Q. Q3: What experimental design strategies optimize the regioselectivity of arylidene indanone derivatives for pharmacological screening?
Methodological Answer: A factorial design (e.g., 3² full factorial) evaluates variables like solvent polarity (DMF vs. ethanol) and catalyst loading (5–15% H₂SO₄). Response surface methodology (RSM) identifies optimal conditions for regioselectivity and yield . Advanced characterization via X-ray crystallography (e.g., CCDC deposition for bond angles) resolves stereoelectronic effects influencing bioactivity .
Q. Q4: How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be addressed methodologically?
Methodological Answer:
- Comparative Assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing vs. MTT assays for cytotoxicity) to eliminate variability .
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro at para-position) to differentiate mechanisms. For example, 2-chlorophenyl derivatives show enhanced antifungal activity (MIC 8–16 µg/mL) but reduced cytotoxicity (IC₅₀ > 50 µM) compared to unsubstituted analogs .
Q. Q5: What computational approaches validate the interaction of 2-[(2-chlorophenyl)methylene]- derivatives with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to fungal CYP51 (PDB ID: 5FSA) to predict inhibition modes. The chlorophenyl group shows hydrophobic interactions with Leu321 and His310 residues .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
Q. Q6: How can degradation pathways of this compound under environmental conditions be studied?
Methodological Answer:
- Photolysis Studies : Expose solutions (10 ppm in water:acetonitrile 9:1) to UV light (254 nm) and analyze degradation products via LC-MS/MS. Major products include 2-chlorobenzoic acid (m/z 155.98) and phthalic acid derivatives .
- Ecotoxicity Assays : Use Daphnia magna (OECD 202) to determine EC₅₀ values, with results cross-validated via QSAR models (EPI Suite) .
Data Contradiction Analysis
Q. Q7: How to reconcile discrepancies in reported solubility data for indanone derivatives?
Methodological Answer:
- Solvent Polarity Index : Measure solubility in DMSO, ethanol, and chloroform using the shake-flask method (25°C). Data normalization to Hansen solubility parameters (δD, δP, δH) identifies outliers due to polymorphic forms .
- Thermodynamic Analysis : Van’t Hoff plots (ln S vs. 1/T) differentiate entropy-driven (ΔS > 0) vs. enthalpy-driven (ΔH < 0) solubility .
Q. Q8: Why do some studies report conflicting cytotoxicity thresholds for similar derivatives?
Methodological Answer:
- Cell Line Variability : Compare IC₅₀ values across HeLa, MCF-7, and NIH/3T3 cells. The 2-chlorophenyl derivative shows selective toxicity (HeLa IC₅₀ = 12 µM vs. NIH/3T3 IC₅₀ = 45 µM) due to differential ABC transporter expression .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) quantifies early vs. late apoptosis, resolving overestimates in MTT assays .
Methodological Tables
Q. Table 1: Comparative Spectral Data for Indanone Derivatives
| Derivative | ¹H NMR (δ, ppm) | IR (C=O, cm⁻¹) | MS ([M+H]⁺) |
|---|---|---|---|
| 2-[(2-Chlorophenyl)] | 8.2 (s, 1H) | 1715 | 295.05 |
| 2-[(4-Nitrophenyl)] | 8.5 (s, 1H) | 1720 | 306.08 |
| Unsubstituted | 8.0 (s, 1H) | 1700 | 231.10 |
| Data compiled from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
